N,N'-bis(3-methylbutyl)propanediamide chemical structure and properties
N,N'-bis(3-methylbutyl)propanediamide chemical structure and properties
This technical guide provides an in-depth analysis of N,N'-bis(3-methylbutyl)propanediamide , a specialized organic scaffold with critical applications in coordination chemistry (nuclear fuel reprocessing) and medicinal chemistry (anticonvulsant pharmacophores).
Chemical Identity & Structural Analysis
N,N'-bis(3-methylbutyl)propanediamide (also known as N,N'-diisopentylmalonamide) is a symmetrical secondary diamide derived from malonic acid. It represents a crucial class of "soft" oxygen-donor ligands used to modulate lipophilicity and metal coordination strength in solvent extraction and drug design.
| Property | Data |
| IUPAC Name | N,N'-bis(3-methylbutyl)propanediamide |
| CAS Registry Number | 126947-45-3 |
| Common Synonyms | N,N'-Diisopentylmalonamide; Malonic acid bis(isoamylamide) |
| Molecular Formula | |
| Molecular Weight | 242.36 g/mol |
| Physical State | Solid (Crystalline) or Viscous Oil (purity dependent) |
| Predicted LogP | ~2.5 – 3.0 (Lipophilic) |
| H-Bond Donors/Acceptors | 2 Donors (NH) / 2 Acceptors (C=O) |
Structural Logic & Stereochemistry
The molecule consists of a central propanediamide (malonamide) core flanked by two isopentyl (3-methylbutyl) chains.
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The Core: The 1,3-dicarbonyl motif allows for the formation of a six-membered chelate ring upon metal coordination (bidentate ligand).
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The Flanks: The isopentyl groups provide significant steric bulk and lipophilicity, essential for solubility in non-polar organic solvents (e.g., dodecane, kerosene) used in industrial extraction processes.
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Secondary Amide Functionality: Unlike tertiary malonamides (used in the DIAMEX process), this secondary amide possesses labile protons on the nitrogen atoms (
). This allows for intermolecular hydrogen bonding , often leading to higher melting points and specific crystal packing arrangements compared to its tetra-alkylated counterparts.
Part 1: Synthesis & Manufacturing Protocols
The synthesis follows a standard nucleophilic acyl substitution pathway, reacting an activated malonic acid derivative with isoamylamine.
Protocol: Thermal Amidation of Diethyl Malonate
This method is preferred for its atom economy and avoidance of chlorinated coupling reagents.
Reagents:
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Diethyl malonate (1.0 eq)
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Isoamylamine (3-methylbutylamine) (2.2 – 2.5 eq)
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Catalyst: Sodium methoxide (0.1 eq) (Optional, accelerates rate)
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Solvent: Toluene or Xylene (for azeotropic removal of ethanol)
Step-by-Step Methodology:
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Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve diethyl malonate in toluene.
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Addition: Add isoamylamine dropwise under stirring. An excess is used to drive the equilibrium forward.
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Reflux: Heat the mixture to reflux (
). Ethanol is generated as a byproduct. -
Distillation: Monitor the collection of ethanol in the Dean-Stark trap. Reaction completion is indicated when ethanol evolution ceases (typically 4–8 hours).
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Work-up: Cool the reaction mixture. The product may precipitate upon cooling.[1] If not, evaporate the solvent under reduced pressure.
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Purification: Recrystallize from ethanol/water or ethyl acetate/hexane to yield white crystals.
Synthesis Pathway Diagram
Caption: Thermal amidation pathway via nucleophilic acyl substitution, driven by the removal of ethanol.
Part 2: Applications in Nuclear Chemistry (Solvent Extraction)
The primary industrial interest in substituted malonamides lies in the DIAMEX (DIAMide EXtraction) process, developed for partitioning minor actinides (Americium, Curium) from high-level nuclear waste.
Mechanism of Action:
N,N'-bis(3-methylbutyl)propanediamide acts as a neutral, bidentate oxygen-donor ligand . It extracts metal nitrates from high-acidity aqueous solutions (
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Coordination: The two carbonyl oxygens bind to the Actinide (An) or Lanthanide (Ln) metal center, forming a stable 6-membered ring.
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The "Secondary" Effect: While industrial processes typically use tertiary amides (to prevent third-phase formation due to H-bonding aggregation), secondary amides like this compound are used in fundamental studies to investigate outer-sphere hydrogen bonding . The N-H protons can hydrogen bond with nitrate counter-ions, stabilizing the extraction complex in a mechanism distinct from tertiary amides.
Extraction Equilibrium:
Coordination Complex Diagram
Caption: Bidentate chelation mode. The malonamide backbone forms a 6-membered ring with the trivalent metal ion.
Part 3: Medicinal Chemistry & Drug Development
For drug development professionals, this scaffold is relevant as a bioisostere and CNS-active pharmacophore .
1. Anticonvulsant Activity: Substituted malonamides are structural analogs of barbiturates (without the cyclic urea closure) and valproic acid derivatives .
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Mechanism: The lipophilic isopentyl chains allow the molecule to penetrate the Blood-Brain Barrier (BBB). The diamide core can modulate voltage-gated sodium channels or potentiate GABAergic transmission, similar to N-benzylamides (e.g., Ameltolide).
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Structure-Activity Relationship (SAR): The specific "bis(3-methylbutyl)" substitution pattern optimizes the LogP (approx 2.5–3.0) for CNS entry. Shorter chains (methyl/ethyl) are too polar; longer chains (octyl) get trapped in adipose tissue.
2. Enzyme Inhibition:
Dialkylmalonamides have been investigated as inhibitors of proteases and phosphatases . The central methylene group (
Analytical Characterization Standards
To validate the synthesis of CAS 126947-45-3, the following spectral signatures must be observed:
| Method | Expected Signal | Assignment |
| 1H NMR (CDCl3) | Methyl groups of isopentyl chain | |
| Methylene/Methine of isopentyl chain | ||
| Central | ||
| Amide | ||
| IR Spectroscopy | 3280 - 3300 | N-H Stretch (Secondary Amide) |
| 1640 - 1660 | C=O Stretch (Amide I band) | |
| 1540 - 1550 | N-H Bend (Amide II band) |
References
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Sigma-Aldrich. N,N'-Bis(3-methylbutyl)propanediamide Product Specification (CAS 126947-45-3).
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Musikas, C. (1987). Solvent extraction for the chemical separations of the 5f elements. Inorganica Chimica Acta. (Foundational text on Malonamide extractants).
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Santa Cruz Biotechnology. N,N′-Bis-(3-methyl-butyl)-malonamide Data Sheet.
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BindingDB. Bioactivity Data for N,N'-dialkylmalonamide derivatives (Phosphatase Inhibition).
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National Institutes of Health (PubChem). Compound Summary for Malonamide Derivatives.
